

Elubiol: A Comprehensive Technical Guide to its Chemical Synthesis and Properties

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Compound of Interest

Compound Name: *Elubiol*

Cat. No.: *B15601514*

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the foundational research concerning the chemical synthesis and properties of **Elubiol**. It is intended to serve as a technical guide for professionals in the fields of chemistry, pharmacology, and drug development. The information is compiled from various scientific sources and is presented with a focus on experimental detail and data clarity.

Chemical and Physical Properties

Elubiol, a derivative of ketoconazole, is a novel imidazole-class antifungal agent.^{[1][2]} Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₀ Cl ₂ N ₄ O ₅	[1][3][4][5]
Molecular Weight	561.46 g/mol (or 561.5 g/mol , 561.457 g/mol)	[1][3][4][5]
CAS Number	67914-69-6	[1][3][4][5]
IUPAC Name	ethyl 4-[4-[[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate	[6]
Synonyms	Dichlorophenyl imidazoldioxolan, R 41300	[5][6]
Appearance	White granule or powder	[7]
Melting Point	125.0°C - 130.0°C (Purified: 127.6°C to 130°C)	[1][2][7]
Boiling Point	734.8±60.0 °C at 760 mmHg	[3]
Density	1.4±0.1 g/cm ³	[3]
Solubility	DMSO: 15 mg/mL (26.71 mM)	[4]
LogP	4.18	[3]
XLogP3 (predicted)	5.1	[1]
Flash Point	398.2±32.9 °C	[3]
Vapour Pressure	0.0±2.4 mmHg at 25°C	[3]

Chemical Synthesis

The synthesis of **Elubiol** is achieved through a pivotal nucleophilic substitution reaction that forms its characteristic ether linkage.[1] The process involves the condensation of two key precursors.

A crucial reactant is cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl p-toluenesulfonate, which serves as the electrophilic component.^[1]^[2] The p-toluenesulfonate group in this molecule is an excellent leaving group, facilitating the nucleophilic attack. The nucleophile is a phenoxide, specifically 4-(4-hydroxyphenyl) piperazine-1-carboxylic acid ethyl ester.^[2]

The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at ambient temperatures.^[1]

Logical Relationship of Elubiol Synthesis

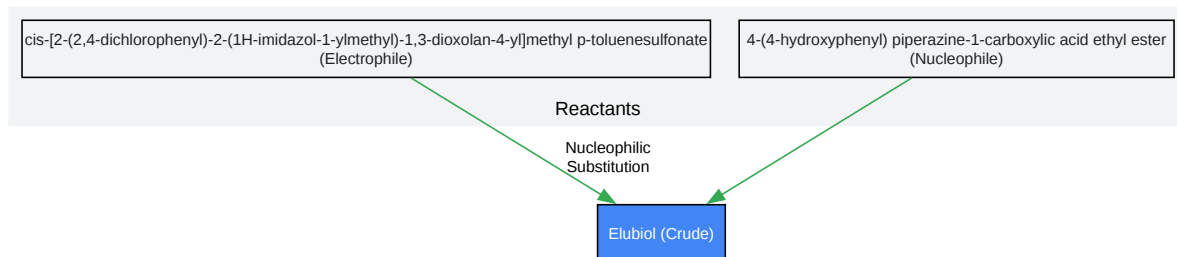


Figure 1: Key Nucleophilic Substitution in Elubiol Synthesis

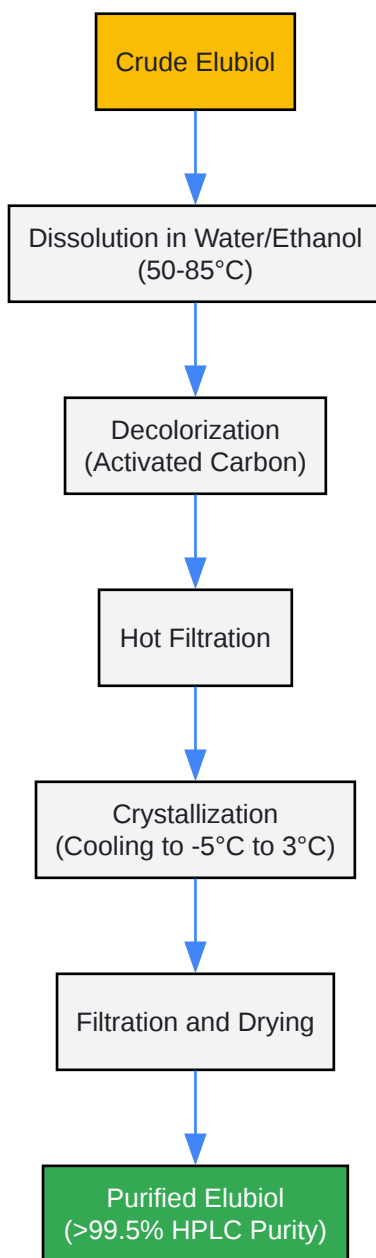


Figure 2: Purification Workflow for Crude Elubiol

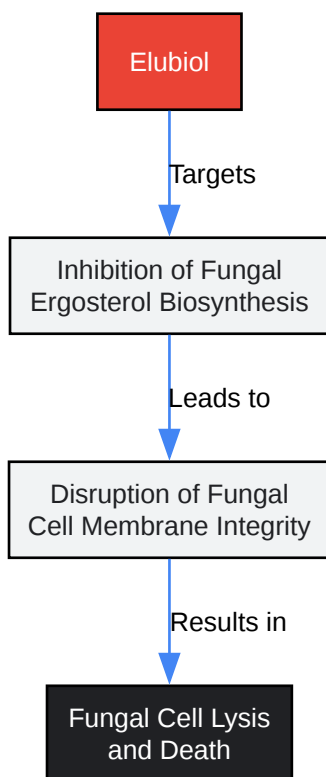


Figure 3: Antifungal Mechanism of Elubiol

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